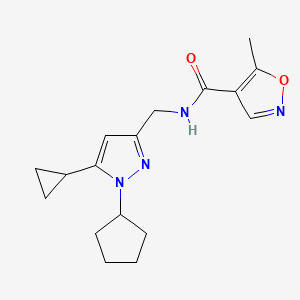

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-11-15(10-19-23-11)17(22)18-9-13-8-16(12-6-7-12)21(20-13)14-4-2-3-5-14/h8,10,12,14H,2-7,9H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBCKEGUTHPIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopentyl group, a cyclopropyl group, and a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 335.4 g/mol . The presence of the isoxazole and carboxamide groups contributes to its reactivity and potential interactions with various biological targets.

Anti-inflammatory Properties

Recent studies indicate that this compound exhibits notable anti-inflammatory effects:

- Reduction of Inflammation : The compound has been shown to decrease edema and leukocyte migration, which are critical factors in inflammatory responses .

- Cytokine Modulation : It significantly downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which play pivotal roles in inflammation .

- NF-κB Inhibition : The compound inhibits NF-κB activation, a transcription factor that regulates the expression of various inflammatory genes .

The mechanism by which this compound exerts its effects likely involves interaction with specific enzymes or receptors within inflammatory pathways. By binding to these targets, it modulates the activity of pro-inflammatory mediators, leading to reduced inflammation and potential pain relief .

In vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cell lines. For instance:

- Cytotoxicity Assessment : The compound was tested against a panel of mammalian cell lines, revealing low cytotoxicity at concentrations effective for inhibiting target pathways .

In vivo Studies

Preliminary in vivo studies have shown promising results:

- Efficacy in Animal Models : The compound demonstrated significant efficacy in reducing parasitemia in malaria models when administered orally at appropriate dosages . This suggests its potential as an antimalarial agent.

Comparative Analysis

| Property/Activity | This compound |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.4 g/mol |

| Anti-inflammatory Activity | Yes (reduces edema, leukocyte migration) |

| Cytokine Modulation | Yes (downregulates IL-6, TNF-α) |

| NF-kB Inhibition | Yes |

| Cytotoxicity | Low cytotoxicity in mammalian cell lines |

| Efficacy in Animal Models | Significant reduction in parasitemia in malaria models |

Case Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of N-(cyclopentyl)-N-(cyclopropyl) pyrazole derivatives demonstrated that compounds with similar structures effectively reduced inflammation markers in animal models. This supports the hypothesis that this compound may have similar therapeutic benefits .

Case Study 2: Antimalarial Activity

Another research highlighted the effectiveness of cyclopropyl carboxamides against Plasmodium falciparum. The study showed that these compounds could significantly reduce parasitemia levels in infected mice models, suggesting the potential for clinical applications in treating malaria .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrazole-isoxazole scaffold is shared with several derivatives synthesized in recent studies. Key structural variations among analogs include:

Key Observations :

- Lipophilicity : The cyclopentyl and cyclopropyl groups in the target compound likely enhance lipophilicity compared to aryl-substituted analogs (e.g., 3a , 3b ), which could improve membrane permeability but reduce aqueous solubility .

- Synthetic Complexity : The target compound’s cyclopropane and cyclopentane substituents may require specialized synthetic routes, whereas aryl-substituted analogs (e.g., 3a–3p ) are synthesized via straightforward EDCI/HOBt-mediated coupling .

Pharmacological Potential

While direct data for the target compound are lacking, structurally related compounds provide insights:

- Antiviral Activity : Derivatives like 6a and 6o (with hydrazone linkers) show promise against viral targets, likely due to isoxazole-mediated enzyme inhibition .

- Metabolic Stability : Cyclopropane/cyclopentane substituents may reduce metabolic degradation compared to aryl groups, as seen in other drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.